molecular formula C11H16BNO4 B13868552 [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid

[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid

Cat. No.: B13868552
M. Wt: 237.06 g/mol
InChI Key: URDGSDGZKWDJNO-UHFFFAOYSA-N
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Description

[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable amine and a carbonyl compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and a carbonyl compound (such as butanone) in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the detection and quantification of carbohydrates and other biomolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Boronic acids have been investigated for their ability to inhibit proteases and other enzymes, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that rely on these functional groups. Additionally, the amino and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions, such as enzyme inhibition and molecular recognition.

Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

[2-[4-(methylamino)-4-oxobutoxy]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO4/c1-13-11(14)7-4-8-17-10-6-3-2-5-9(10)12(15)16/h2-3,5-6,15-16H,4,7-8H2,1H3,(H,13,14)

InChI Key

URDGSDGZKWDJNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCCCC(=O)NC)(O)O

Origin of Product

United States

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